molecular formula C12H20N2O2 B8109809 ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B8109809
M. Wt: 224.30 g/mol
InChI Key: QULHUZGLZMOJDI-PHIMTYICSA-N
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Description

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a complex organic compound with a unique structure that combines elements of pyrrolidine and tetrahydropyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway can be employed .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as low-pressure sintering and controlled crystallization can be adapted to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a probe for studying biochemical reactions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone apart is its unique combination of pyrrolidine and tetrahydropyran structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(9-1-3-16-4-2-9)14-7-10-5-13-6-11(10)8-14/h9-11,13H,1-8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHUZGLZMOJDI-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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